
2-methoxy-N,2-dimethylpropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N,2-dimethylpropanimidamide is a chemical compound with the molecular formula C6H14N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy group and a dimethylpropanimidamide moiety.
Méthodes De Préparation
The synthesis of 2-methoxy-N,2-dimethylpropanimidamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxypropanenitrile with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.
Analyse Des Réactions Chimiques
2-methoxy-N,2-dimethylpropanimidamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-methoxy-N,2-dimethylpropanimidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an anesthetic agent. Industrial applications include its use in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methoxy-N,2-dimethylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanisms underlying its effects.
Comparaison Avec Des Composés Similaires
2-methoxy-N,2-dimethylpropanimidamide can be compared with other similar compounds, such as 2-methoxypropanamide and N,N-dimethylpropanimidamide While these compounds share some structural similarities, this compound is unique due to the presence of both a methoxy group and a dimethylpropanimidamide moiety
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
2-methoxy-N',2-dimethylpropanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-6(2,9-4)5(7)8-3/h1-4H3,(H2,7,8) |
Clé InChI |
FSVGCMWZKYXTCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=NC)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13184514.png)

![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13184538.png)
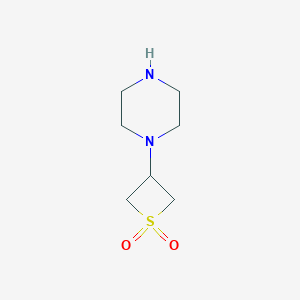
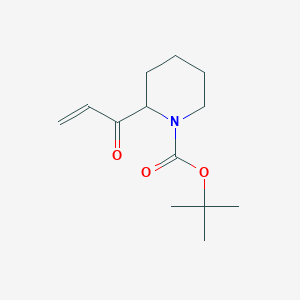
![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)

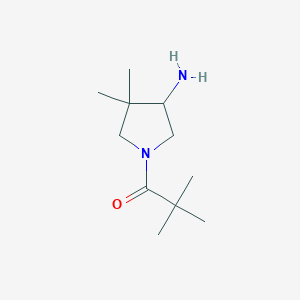
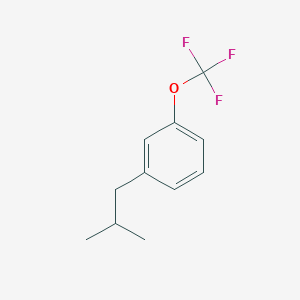
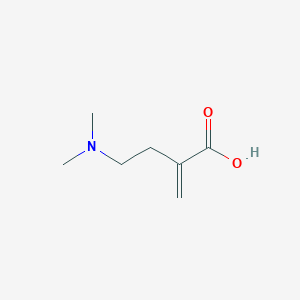

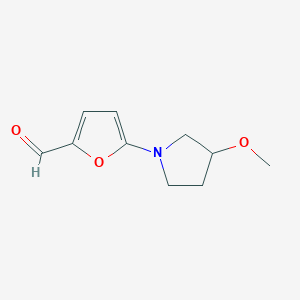
![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)
